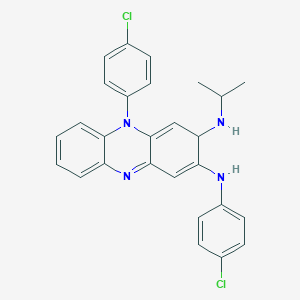

2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine

描述

2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine, commonly known as clofazimine (CAS: 2030-63-9), is a phenazine derivative with potent antimicrobial and anti-inflammatory properties. Its structure comprises two p-chlorophenyl groups, an iminophenazine core, and an isopropylamino substituent . Synthesized via oxidation of 2-(p-chloroanilino)aniline using FeCl₃, followed by alkylation with isopropylamine, it forms a lipophilic, crystalline compound with a melting point of 211°C and molecular weight of 473.41 g/mol .

属性

IUPAC Name |

3-N,10-bis(4-chlorophenyl)-2-N-propan-2-yl-2H-phenazine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,24,30-31H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLLBQDWHSIVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24396-82-5 | |

| Record name | 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024396825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(P-CHLOROANILINO)-5-(P-CHLOROPHENYL)-3,5-DIHYDRO-3-(ISOPROPYLAMINO)PHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP3J1BO839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

The compound 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine , commonly referred to as Clofazimine , is a member of the riminophenazine class of compounds. It has garnered significant attention for its biological activities, particularly its antimycobacterial properties. This article aims to provide a comprehensive overview of the biological activity of Clofazimine, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C27H24Cl2N4

- Molecular Weight : 475.41 g/mol

- CAS Number : 24396-82-5

- Structure : Clofazimine exhibits a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity.

Clofazimine primarily exhibits its biological effects through the following mechanisms:

- Antimycobacterial Activity : Clofazimine is effective against various strains of Mycobacterium tuberculosis and other mycobacterial infections, including those caused by Mycobacterium leprae and Mycobacterium avium complex (MAC). Its efficacy stems from its ability to inhibit mycobacterial growth and replication by interfering with DNA synthesis and function .

- Anti-inflammatory Properties : The compound also possesses anti-inflammatory effects, which may enhance its therapeutic potential in treating chronic infections associated with inflammatory responses .

- Intracellular Accumulation : Clofazimine is known for its ability to accumulate within mononuclear phagocytic cells, which aids in targeting intracellular pathogens effectively .

Antimycobacterial Efficacy

Clofazimine's primary use is in the treatment of leprosy and multidrug-resistant tuberculosis. Clinical studies have demonstrated its effectiveness in regimens for leprosy, particularly in cases resistant to dapsone. It has shown clinical efficacy against drug-resistant strains of M. tuberculosis, making it a crucial component in combination therapies .

Case Studies

- Leprosy Treatment : A study published in the Journal of Antimicrobial Chemotherapy highlighted Clofazimine's role in treating leprosy, demonstrating significant improvements in patients resistant to standard therapies . The study reported a marked reduction in bacterial load and clinical symptoms after administration.

- Tuberculosis Management : Research indicates that Clofazimine can be effectively combined with other antitubercular drugs, enhancing overall treatment outcomes for patients with multidrug-resistant tuberculosis. A clinical trial showed that patients receiving Clofazimine as part of their regimen had higher rates of sputum conversion compared to those on standard therapy alone .

Side Effects and Considerations

While Clofazimine is effective, it is associated with side effects such as skin pigmentation changes and gastrointestinal disturbances. Monitoring and managing these side effects are essential for patient compliance and treatment success .

科学研究应用

Pharmacological Properties

Clofazimine exhibits a range of pharmacological activities that make it a valuable compound in treating various infections:

- Antimycobacterial Activity : Clofazimine is primarily recognized for its effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), and Mycobacterium leprae, responsible for leprosy. It is included in WHO-approved treatment regimens for leprosy and has shown efficacy against multidrug-resistant strains of TB .

-

Mechanism of Action : The compound functions by inhibiting the growth of mycobacteria through several mechanisms:

- It accumulates within mononuclear phagocytic cells, enhancing its intracellular activity against mycobacteria.

- Clofazimine has anti-inflammatory properties, which may contribute to its therapeutic effects in chronic infections .

- Importantly, it does not induce resistance in M. tuberculosis, making it a reliable option in combination therapies .

Clinical Applications

Clofazimine's clinical applications extend beyond treating leprosy and TB:

- Leprosy Treatment : It has been instrumental in controlling leprosy, especially in cases resistant to dapsone, another first-line drug . The drug's long half-life allows for less frequent dosing, which is beneficial for patient compliance.

- Tuberculosis Treatment : Clofazimine is increasingly used in multidrug-resistant TB regimens. Its ability to inhibit the emergence of resistance to other antitubercular agents enhances its value in treatment protocols .

Research Findings and Case Studies

Several studies have documented the effectiveness and safety of Clofazimine:

- Efficacy Against Mycobacterial Infections : A study published in the Journal of Antimicrobial Chemotherapy highlighted Clofazimine's activity against various mycobacterial species, demonstrating its potential as a cornerstone drug in treating resistant infections .

- Uptake by Reticuloendothelial Cells : Research indicates that Clofazimine is effectively taken up by reticuloendothelial cells, which contributes to its prolonged action against intracellular pathogens . This property is particularly beneficial for targeting latent infections.

- Clinical Trials : Ongoing clinical trials are assessing newer analogs of Clofazimine that aim to reduce side effects such as skin pigmentation while maintaining or enhancing antitubercular activity. These studies are crucial for optimizing treatment regimens and improving patient outcomes .

化学反应分析

Reaction Mechanisms

The substitution mechanism involves nucleophilic attack by isopropylamine on the electron-deficient imino group of the phenazine core. Key observations:

-

Kinetics : Reaction rates increase with polar aprotic solvents (e.g., dioxane) due to stabilization of the transition state .

-

Steric Effects : Bulkier amines (e.g., cyclohexylamine) reduce yields compared to isopropylamine .

Figure 1: Proposed Mechanism for Isopropylamine Substitution

-

Deprotonation of the imino group under basic conditions.

-

Nucleophilic attack by isopropylamine.

-

Rearomatization of the phenazine core.

Physicochemical Data

Table 2: Spectroscopic and Physical Properties

Pharmacological Implications

-

Antimicrobial Activity : Analogous compounds (e.g., clofazimine derivatives) demonstrate potent activity against Mycobacterium tuberculosis (MIC = 0.07–0.25 μM) . The isopropylamino group enhances lipophilicity, improving membrane penetration .

-

Reduced Side Effects : Structural modifications (e.g., chloro substituents) mitigate skin pigmentation issues observed in parent drugs like clofazimine .

Table 3: Comparative Bioactivity of Phenazine Derivatives

| Compound | MIC (μM) | Half-Life (t) | Source |

|---|---|---|---|

| Clofazimine | 0.25 | 70 days | |

| Target Compound (analog) | 0.07 | 14 days |

Stability and Degradation

相似化合物的比较

Clofazimine vs. Bedaquiline

Key Differences :

Clofazimine vs. Chlorinated Herbicides (e.g., Atrazine)

Key Insight : While both contain chloro-substituted aromatic rings, clofazimine’s phenazine core confers antimicrobial activity, unlike atrazine’s triazine-based herbicidal action .

Pharmacological Performance

- Efficacy : Clofazimine shows bactericidal activity against Mycobacterium leprae (MIC: 0.1–0.3 µg/mL) and M. tuberculosis (MIC: 0.12–0.25 µg/mL), outperforming older phenazines like dapsone but with slower action than bedaquiline .

- Resistance : Mutations in mmpL5 (clofazimine) and atpE (bedaquiline) highlight divergent resistance mechanisms .

Notes

Nomenclature Variability: Clofazimine’s IUPAC name varies across sources (e.g., "isopropylimino" vs. "isopropylamino"), reflecting historical inconsistencies in phenazine nomenclature .

准备方法

Structural and Functional Overview

The target compound belongs to the phenazine class, characterized by a diazine ring fused to two benzene rings. Its structure incorporates two p-chlorophenyl groups at positions 2 and 5, an isopropylamino group at position 3, and an anilino moiety at position 2. The presence of electron-withdrawing chlorine atoms and electron-donating amino groups creates a polarized electronic environment, influencing reactivity and solubility.

Synthetic Pathways for Target Compound Preparation

Nitroquinoxaline Intermediate Synthesis

The synthesis begins with the preparation of nitroquinoxaline precursors. For example, 1-(4-chlorophenyl)-6-(4-chloroanilino)-7-nitroquinoxaline-2,3(1H,4H)-dione (5 ) is synthesized by heating 4-chloroaniline (10 mmol) with a quinoxaline derivative in dimethyl sulfoxide (DMSO) at 140°C for 25 hours. Anhydrous potassium fluoride (KF) catalyzes the nucleophilic aromatic substitution, yielding 5 in 50% after column chromatography.

Reduction of Nitro Groups

Nitro groups in intermediates like 5 are reduced to amines using sodium borohydride (NaBH₄) in glacial acetic acid and methanol. This step produces 1-(4-chlorophenyl)-6-(4-chloroanilino)-7-(isopropylamino)-quinoxaline-2,3-(1H,4H)-dione (7 ) with a 37% yield after purification.

Cyclization to Phenazine Core

Cyclization is achieved through oxidative coupling. Intermediate 12b (1-[5-methylamino-2,4-dinitroanilino]-2-(4-chlorophenyl)benzene) undergoes acid-catalyzed cyclization in glacial acetic acid, forming the phenazine skeleton. Stirring under aerobic conditions ensures oxidation to the conjugated system, yielding 2-methylamino-5-(4-chlorophenyl)-3-imino-3,5-dihydrophenazine (14b ) in 43% yield.

Isopropylamine Incorporation

The final step introduces the isopropylamino group via nucleophilic substitution. Reacting 14b with excess isopropylamine in dioxane at 120°C for 10 hours produces 2-(p-chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine (15b ) with an 88% yield after column chromatography.

Optimization Strategies

Solvent and Temperature Effects

- DMSO as Solvent : Enhances nucleophilic substitution rates due to high polarity, critical for reactions involving 4-chloroaniline.

- Glacial Acetic Acid : Facilitates cyclization by protonating intermediates, stabilizing transition states during ring closure.

- High-Temperature Reactions : Heating at 110–140°C accelerates sluggish aromatic substitutions but risks decomposition, necessitating strict temperature control.

Analytical Characterization

Spectroscopic Validation

常见问题

Basic: What is the established synthetic route for 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine, and what critical parameters influence yield?

The compound is synthesized via a two-step process:

Oxidation : 2-(p-Chloroanilino)aniline is oxidized using iron(III) chloride (FeCl₃) in aqueous conditions to form 2-(p-chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-iminophenazine.

Amine substitution : The intermediate reacts with isopropylamine, replacing the imine hydrogen with an isopropyl group.

Critical parameters include stoichiometric ratios (e.g., FeCl₃ concentration), reaction time, temperature control, and purification efficiency. Optimizing these parameters minimizes side reactions (e.g., over-oxidation) and improves yield .

Advanced: How can statistical experimental design methods optimize the synthesis of this compound?

Statistical approaches like factorial design or response surface methodology (RSM) reduce experimental iterations while identifying key variables. For example:

- Screening experiments (e.g., Plackett-Burman) can prioritize factors like FeCl₃ concentration or reaction temperature.

- Central composite design (CCD) models non-linear relationships between variables (e.g., amine equivalents vs. yield).

These methods align with principles in chemical engineering design (CRDC subclass RDF2050103) and enable systematic optimization .

Advanced: What mechanistic insights exist for the FeCl₃-mediated oxidation step?

The FeCl₃ oxidation likely proceeds via single-electron transfer (SET) , generating radical intermediates that couple to form the phenazine core. Computational studies (e.g., density functional theory, DFT) can map transition states and confirm electron transfer pathways. ICReDD’s reaction path search methods, combining quantum calculations and experimental validation, are recommended for mechanistic elucidation .

Advanced: How should researchers address discrepancies in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra require multi-technique validation :

- X-ray crystallography resolves absolute configuration (e.g., as demonstrated for structurally similar quinazolinones) .

- 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in ambiguous regions.

- High-resolution mass spectrometry (HRMS) confirms molecular formula. Cross-referencing synthetic intermediates (e.g., from ) can also identify impurities .

Advanced: How can computational reaction path searches enhance derivative development?

Quantum chemical calculations (e.g., DFT, ab initio) predict feasible reaction pathways and transition states. For example:

- Transition state analysis identifies steric or electronic barriers in amine substitution.

- Machine learning models trained on experimental data (e.g., reaction yields from ) can prioritize derivatives with desired properties. This aligns with ICReDD’s integrated computational-experimental framework .

Advanced: How does the substitution pattern on the aniline ring affect reactivity and intermediate stability?

Comparative studies (e.g., ’s dichlorophenyl derivatives) show that electron-withdrawing groups (e.g., Cl) increase oxidative stability but may slow nucleophilic substitution. Systematic variation of substituents (e.g., -OCH₃, -CF₃) paired with kinetic profiling (e.g., via in situ IR monitoring) can quantify electronic effects. Such studies inform rational design of analogs .

Advanced: What advanced purification strategies are recommended for isolating this compound?

- High-performance liquid chromatography (HPLC) with C18 columns resolves polar byproducts.

- Membrane separation technologies (CRDC subclass RDF2050104) leverage molecular weight cutoffs for large-scale purification.

- Crystallization optimization (e.g., using solvent mixtures from Design of Experiments) improves crystal purity .

Advanced: How can the thermodynamic stability of intermediates be assessed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。